

A Comprehensive Technical Guide to N-Benzylideneaniline

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| Compound of Interest | | |
|----------------------|----------------------|-----------|
| Compound Name: | N-Benzylideneaniline | |
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This guide provides an in-depth overview of **N-Benzylideneaniline**, a Schiff base compound with significant applications in organic synthesis, materials science, and pharmaceutical research. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis protocols, and biological relevance.

Chemical Identification and Properties

N-Benzylideneaniline is an organic compound formed from the condensation of benzaldehyde and aniline.[1] It belongs to the class of compounds known as Schiff bases, characterized by the presence of a carbon-nitrogen double bond (azomethine group).[2]

- CAS Number: 538-51-2[3][4][5][6][7]
- IUPAC Name: N,1-diphenylmethanimine[3][4][5]
- Synonyms: Benzalaniline, Benzaldehyde anil, N-(Phenylmethylene)benzenamine[3][4]

The key physicochemical and spectroscopic properties of **N-Benzylideneaniline** are summarized in the table below.



| Property | Value | Reference(s) |
|-----------------------------|--|--------------|
| Molecular Formula | C13H11N | [3][4][5] |
| Molecular Weight | 181.24 g/mol | [3][5] |
| Appearance | Yellow crystalline powder/solid | [5][7] |
| Melting Point | 52-54 °C | [6] |
| Solubility | Soluble in methanol, chloroform, ethanol; partly soluble in water. | [2][3] |
| FT-IR (ν C=N) | ~1625 cm ⁻¹ | [2][8] |
| ¹H NMR (δ HC=N) | 8.5 - 10.3 ppm | [2][8][9] |
| ¹³ C NMR (δ C=N) | 160 - 194 ppm | [2][9] |
| Mass Spec (m/z) | 181 (Molecular Ion Peak) | [5] |

Experimental Protocols: Synthesis of N-Benzylideneaniline

The most common synthesis of **N-Benzylideneaniline** involves the condensation reaction between benzaldehyde and aniline. Below is a typical laboratory protocol.

Objective: To synthesize **N-Benzylideneaniline** from benzaldehyde and aniline.

Materials:

- Benzaldehyde (1 mole, 106 g)
- Aniline (1 mole, 93 g)
- 95% Ethanol (165 cc)
- 500-cc three-necked, round-bottomed flask
- Mechanical stirrer



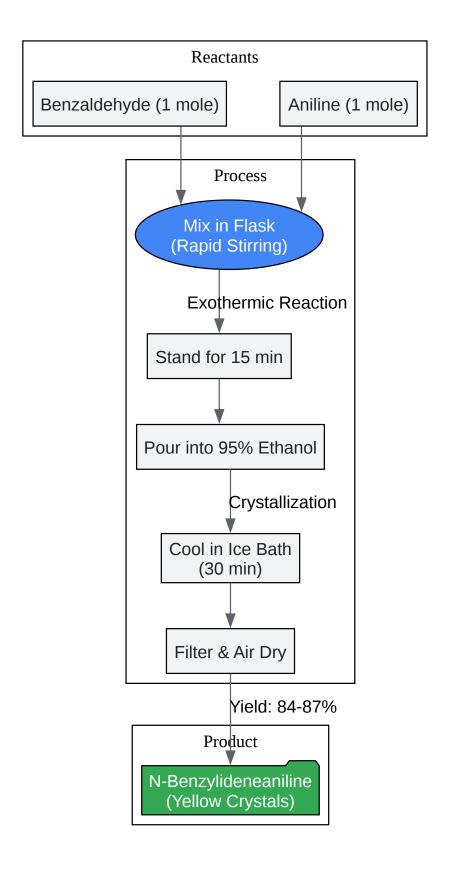
- Beaker (600-cc)
- Büchner funnel
- · Ice bath

Procedure:

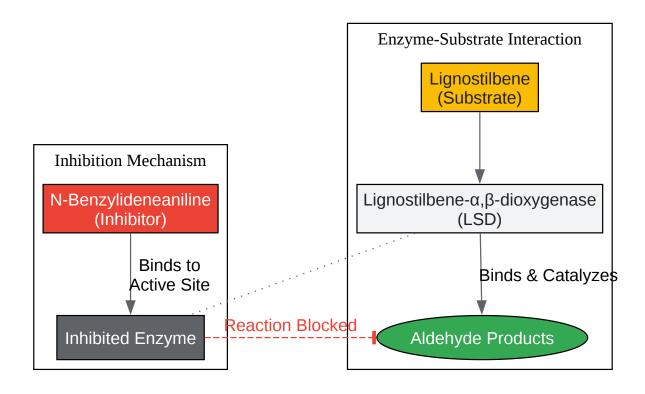
- Reaction Setup: Place 106 g (1 mole) of freshly distilled benzaldehyde into a 500-cc three-necked, round-bottomed flask equipped with a mechanical stirrer.[10]
- Addition of Aniline: While rapidly stirring the benzaldehyde, add 93 g (1 mole) of aniline. An
 exothermic reaction will occur within a few seconds, accompanied by the separation of
 water.[10]
- Initial Reaction: Allow the mixture to stand for fifteen minutes.[10]
- Crystallization: Pour the reaction mixture into a 600-cc beaker containing 165 cc of 95% ethanol, ensuring vigorous stirring. Crystallization should begin within approximately five minutes.[10]
- Cooling and Precipitation: Let the mixture stand at room temperature for ten minutes, then place it in an ice-water bath for thirty minutes to ensure complete crystallization.[10]
- Isolation and Drying: Transfer the resulting solid mass to a large Büchner funnel and filter under suction. Press the crystals to remove excess solvent and then air-dry the product.[10]
- Purification (Optional): For a higher purity product, the crude N-Benzylideneaniline can be recrystallized from 85% ethanol.[10]

Expected Yield: 152–158 g (84–87% of the theoretical amount) of pure **N-Benzylideneaniline** with a melting point of 52°C.[10]









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